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Compound of Interest

Compound Name: 8-Bromooct-1-yne

Cat. No.: B1626143 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-
bromooct-1-yne (CAS No. 81216-13-9). The information presented is crucial for the

identification, characterization, and quality control of this compound in research and

development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these

analyses.

Chemical Structure and Properties
IUPAC Name: 8-bromooct-1-yne

Molecular Formula: C₈H₁₃Br[1]

Molecular Weight: 189.09 g/mol [1]

SMILES: C#CCCCCCCBr[1]

InChI Key: XUGGUUBNZPZPHM-UHFFFAOYSA-N[1]

Spectroscopic Data
The following tables summarize the key spectroscopic data for 8-bromooct-1-yne.
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¹H NMR Spectroscopy
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.40 Triplet 2H H-8

2.18 Triplet of doublets 2H H-3

1.94 Triplet 1H H-1

1.85 Quintet 2H H-7

1.57 - 1.41 Multiplet 4H H-4, H-6

1.39 - 1.29 Multiplet 2H H-5

Solvent: CDCl₃. The data is based on typical values for similar structures and requires

experimental verification.

¹³C NMR Spectroscopy
Chemical Shift (δ) ppm Assignment

84.6 C-2

68.0 C-1

33.8 C-8

32.7 C-7

28.3 C-4

27.9 C-6

25.2 C-5

18.3 C-3

Solvent: CDCl₃. The data is based on typical values for similar structures and requires

experimental verification.

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

~3310 Strong, Sharp ≡C-H stretch

~2935 Strong C-H (sp³) stretch

~2860 Strong C-H (sp³) stretch

~2120 Medium, Sharp C≡C stretch

~1465 Medium CH₂ bend

~650 Strong C-Br stretch

Sample preparation: Neat liquid. The data is based on characteristic vibrational modes for

terminal alkynes and alkyl bromides.

Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment

188/190 ~1:1 [M]⁺ (Molecular ion)

109 Base Peak [M-Br]⁺

95 High [C₇H₁₁]⁺

81 High [C₆H₉]⁺

67 High [C₅H₇]⁺

55 High [C₄H₇]⁺

Ionization method: Electron Ionization (EI). The presence of bromine results in a characteristic

M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

Sample Preparation:

Approximately 5-10 mg of 8-bromooct-1-yne is accurately weighed and dissolved in ~0.7

mL of deuterated chloroform (CDCl₃).

The solution is transferred to a 5 mm NMR tube.

A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00

ppm), although modern spectrometers can reference the residual solvent peak.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Acquisition Time: ~3-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 8-16, depending on the desired signal-to-noise ratio.

Temperature: 298 K.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

Spectral Width: 0-150 ppm.

Acquisition Time: ~1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 512-1024, due to the lower natural abundance and sensitivity of the ¹³C

nucleus.
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Temperature: 298 K.

Data Processing:

The acquired Free Induction Decay (FID) is Fourier transformed.

Phase and baseline corrections are applied.

Chemical shifts are referenced to TMS or the residual solvent peak.

For ¹H NMR, the spectra are integrated, and the multiplicities and coupling constants of the

signals are determined.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an

Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

A small drop of neat 8-bromooct-1-yne is placed directly onto the ATR crystal.

The crystal is cleaned with an appropriate solvent (e.g., isopropanol) and dried before and

after the measurement.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

A background spectrum of the clean, empty ATR crystal is recorded prior to the sample

measurement and automatically subtracted from the sample spectrum.

Data Analysis:
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The positions (wavenumber, cm⁻¹) and relative intensities of the absorption bands are

identified and correlated with specific molecular vibrations.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, commonly a Gas Chromatograph-Mass Spectrometer

(GC-MS) with an Electron Ionization (EI) source.

Sample Preparation and Introduction:

A dilute solution of 8-bromooct-1-yne is prepared in a volatile organic solvent (e.g.,

dichloromethane or hexane).

The sample is injected into the GC, where it is vaporized and separated from the solvent and

any impurities.

The separated compound elutes from the GC column and enters the ion source of the mass

spectrometer.

Data Acquisition (EI):

Ionization Energy: 70 eV.

Mass Range: m/z 40-300.

Scan Speed: ~1-2 scans/second.

The instrument is tuned and calibrated using a standard compound (e.g.,

perfluorotributylamine) prior to analysis.

Data Analysis:

The mass spectrum is analyzed to identify the molecular ion peak ([M]⁺), which gives the

molecular weight of the compound. The characteristic isotopic pattern of bromine (¹⁹Br and

⁸¹Br in an approximate 1:1 ratio) should be observed for the molecular ion and any bromine-

containing fragments.

The fragmentation pattern is analyzed to deduce the structure of the molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1626143?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1626143?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 8-bromooct-1-yne.

Spectroscopic Analysis Workflow

Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Reporting

Synthesis of 8-Bromooct-1-yne

Purification (e.g., Distillation, Chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Structure Elucidation

Data Tabulation

Technical Report Generation

Click to download full resolution via product page

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

a chemical compound.
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This guide provides a foundational understanding of the spectroscopic properties of 8-
bromooct-1-yne. For mission-critical applications, it is imperative to obtain and verify this data

experimentally using the protocols outlined herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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